2-Ethoxy-6-fluoro-4-methylphenylboronic acid
Overview
Description
2-Ethoxy-6-fluoro-4-methylphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a substituted phenylboronic acid, where the phenyl ring is substituted with ethoxy, fluoro, and methyl groups. This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-fluoro-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions usually include mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-fluoro-4-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The ethoxy, fluoro, and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethoxy-6-fluoro-4-methylphenol.
Reduction: Formation of 2-ethoxy-6-fluoro-4-methylborane.
Substitution: Formation of various substituted phenylboronic acids depending on the reagents used.
Scientific Research Applications
2-Ethoxy-6-fluoro-4-methylphenylboronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-fluoro-4-methylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-methylphenylboronic acid
- 2-Fluoro-4-methylphenylboronic acid
- 2-Ethoxy-6-fluorophenylboronic acid
Uniqueness
2-Ethoxy-6-fluoro-4-methylphenylboronic acid is unique due to the presence of both ethoxy and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable building block in organic synthesis. The fluoro group enhances the compound’s stability and reactivity, while the ethoxy group provides additional functionalization options .
Properties
IUPAC Name |
(2-ethoxy-6-fluoro-4-methylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-3-14-8-5-6(2)4-7(11)9(8)10(12)13/h4-5,12-13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQAQMWBJWTQON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)OCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224216 | |
Record name | Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-45-7 | |
Record name | Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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